N~1~-(5-bromo-2-pyridinyl)-N~2~,N~2~-dimethylglycinamide
Overview
Description
N~1~-(5-bromo-2-pyridinyl)-N~2~,N~2~-dimethylglycinamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of α7 nicotinic acetylcholine receptor (nAChR) agonists and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N~1~-(5-bromo-2-pyridinyl)-N~2~,N~2~-dimethylglycinamide is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR has been shown to have a variety of effects on neuronal function, including modulation of synaptic transmission, regulation of neuronal excitability, and promotion of neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of synaptic transmission, regulation of neuronal excitability, and promotion of neuroprotection. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease and other inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-(5-bromo-2-pyridinyl)-N~2~,N~2~-dimethylglycinamide is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, it has been shown to have a variety of potential therapeutic applications. However, one limitation of this compound is that it is a relatively new compound and its long-term safety and efficacy have not yet been fully established.
Future Directions
There are many potential future directions for research on N~1~-(5-bromo-2-pyridinyl)-N~2~,N~2~-dimethylglycinamide. One area of interest is the development of more selective α7 nAChR agonists with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the potential therapeutic applications of this compound in a variety of neurological and psychiatric disorders. Finally, more research is needed to establish the long-term safety and efficacy of this compound.
Scientific Research Applications
N~1~-(5-bromo-2-pyridinyl)-N~2~,N~2~-dimethylglycinamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease and other inflammatory disorders.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-13(2)6-9(14)12-8-4-3-7(10)5-11-8/h3-5H,6H2,1-2H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNEGZWYXPGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=NC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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